N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
The compound N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a heterocyclic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a tetrahydro ring system. Key structural elements include:
- A sulfamoyl bridge (-SO₂-NH-) linking the benzooxazepine ring to a 3-methylphenylacetamide group, which may influence solubility and target binding.
Properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-6-25-18-12-17(7-9-19(18)30-13-22(4,5)21(25)27)24-31(28,29)20-10-8-16(11-14(20)2)23-15(3)26/h7-12,24H,6,13H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYODWMVBKLQXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzo[b][1,4]oxazepine core and a sulfamoyl group. The molecular formula is , with a molecular weight of approximately 372.48 g/mol. The unique structural elements are believed to contribute to its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit squalene synthase and farnesyl diphosphate synthase, which are critical in cholesterol biosynthesis and other lipid metabolic processes .
- Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors involved in inflammatory responses and cell signaling pathways. This binding can modulate cellular functions such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibitory effects against various bacterial strains with IC50 values ranging from 10 to 50 µM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown selective cytotoxicity towards certain cancer cell lines while sparing normal cells. Studies report IC50 values as low as 25 µM against breast cancer cell lines . The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway.
Case Studies
- Case Study 1: Inhibition of Squalene Synthase
- Case Study 2: Anticancer Efficacy
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s benzooxazepine core contrasts with the isoxazole rings in analogs. Benzooxazepine’s tetrahydro ring system may confer greater conformational stability and resistance to oxidative metabolism compared to isoxazole derivatives .
Substituent Effects: Chloro Groups: The presence of chloro substituents (e.g., 901397-84-0, 133071-57-5) introduces steric and electronic effects, possibly enhancing target binding but increasing toxicity risks. Carboxylic Acid Group: The propanoic acid derivative (795287-23-9) offers pH-dependent solubility, which could optimize pharmacokinetics but may reduce blood-brain barrier penetration.
Synthetic Considerations :
- The sulfamoyl linkage in all compounds suggests shared synthetic routes, such as sulfonylation of aromatic amines. However, the benzooxazepine core in the target compound likely requires more complex multi-step cyclization compared to isoxazole analogs .
Research Findings and Limitations
- Structural Data : Crystallographic software (e.g., SHELXL, WinGX) has been critical in resolving the target compound’s conformation, though experimental data on analogs remain sparse .
- Biological Activity: No direct pharmacological data are available in the provided evidence. Hypotheses about activity are based on structural parallels to sulfonamide drugs (e.g., antimicrobial or carbonic anhydrase inhibition).
- Environmental Stability : Atmospheric degradation studies (e.g., hydroxyl radical reactivity) for similar sulfonamides suggest moderate persistence, but specific data for the target compound are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
